Cas no 61040-72-0 (1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol)

1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol
- 1-(2,4,6-trimethoxy-phenyl)-prop-2-yn-1-ol
- 1-(2,4,6-Trimethoxyphenyl)-prop-2-in-1-ol
- AG-G-22055
- AK140423
- CTK5B2620
- SCHEMBL18437935
- DTXSID20479012
- 61040-72-0
- AKOS010652173
-
- Inchi: InChI=1S/C12H14O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h1,6-7,9,13H,2-4H3
- InChI Key: SWTIFAXMKKYMLJ-UHFFFAOYSA-N
- SMILES: C#CC(C1=C(C=C(C=C1OC)OC)OC)O
Computed Properties
- Exact Mass: 222.08920892g/mol
- Monoisotopic Mass: 222.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.9Ų
- XLogP3: 1.3
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019111056-1g |
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol |
61040-72-0 | 95% | 1g |
$437.09 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622737-1g |
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol |
61040-72-0 | 98% | 1g |
¥5537.00 | 2024-05-07 | |
Crysdot LLC | CD12055849-1g |
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol |
61040-72-0 | 95+% | 1g |
$491 | 2024-07-24 |
1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol Related Literature
-
Shanshan Liu,Gao-Wei Li,Xiao-Chao Yang,De-Yang Zhang,Min-Can Wang Org. Biomol. Chem. 2017 15 7147
Additional information on 1-(2,4,6-Trimethoxyphenyl)prop-2-yn-1-ol
1-(2,4,6-TriMethoxyPhenyl)Prop-2-Yn-1-Ol: A Comprehensive Overview
1-(2,4,6-TriMethoxyPhenyl)Prop-2-Yn-1-Ol, also known by its CAS number CAS 61040-72-0, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a propargyl alcohol group with a highly substituted aromatic ring. The presence of three methoxy groups on the phenyl ring imparts distinctive electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis.
The compound's structure consists of a central propargyl alcohol group (-C≡CCH₂OH) attached to a 2,4,6-trimethoxyphenyl ring. The methoxy groups on the phenyl ring are strategically positioned at the 2-, 4-, and 6-positions, creating a highly symmetrical and electron-rich aromatic system. This arrangement not only enhances the compound's stability but also facilitates its use in various chemical reactions. The propargyl alcohol group, on the other hand, is known for its reactivity in alkyne chemistry, making this compound an ideal substrate for alkyne-based transformations.
Recent studies have highlighted the potential of 1-(2,4,6-TriMethoxyPhenyl)Prop-2-Yn-1-Ol in the synthesis of bioactive molecules. Researchers have employed this compound as a key intermediate in the construction of complex natural product analogs and drug candidates. For instance, its ability to undergo conjugate additions and cyclopropanations has been exploited to synthesize molecules with potential anticancer and antimicrobial activities.
In addition to its role in organic synthesis, this compound has found applications in materials science. The unique electronic properties of the trimethoxyphenyl group make it a promising candidate for use in optoelectronic materials. Recent research has demonstrated that derivatives of this compound can be incorporated into organic light-emitting diodes (OLEDs) to improve their efficiency and stability. This highlights the compound's versatility across multiple disciplines.
The synthesis of 1-(2,4,6-TriMethoxyPhenyl)Prop-2-Yn-1-Ol typically involves a multi-step process that begins with the preparation of the trimethoxyphenol derivative. This is followed by alkylation or acylation steps to introduce the propargyl alcohol group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of palladium-catalyzed cross-coupling reactions has significantly streamlined its production process.
The compound's reactivity is further enhanced by its ability to participate in various click chemistry reactions. Its propargyl alcohol group can undergo copper-catalyzed azide–alkyne cycloadditions (CuAAC), making it a valuable building block for constructing complex molecular architectures. This property has been leveraged in the development of supramolecular systems and polymer networks with tailored functionalities.
In terms of applications, 1-(2,4,6-TriMethoxyPhenyl)Prop-2-Yn-1-Ol has shown promise in pharmaceutical research. Its ability to modulate cellular signaling pathways makes it a potential candidate for drug development targeting diseases such as cancer and neurodegenerative disorders. Recent studies have focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce toxicity.
Beyond its chemical applications, this compound also plays a role in analytical chemistry as a reference standard for spectroscopic studies. Its well-defined structure and distinct spectral features make it an ideal choice for calibrating instruments used in UV-vis and NMR spectroscopy.
In conclusion, 1-(2,4,6-TriMethoxyPhenyl)Prop-2-Yn-1-Ol (CAS 61040-72-0) is a multifaceted organic compound with diverse applications across chemistry and related fields. Its unique structure and reactivity continue to drive innovative research into new materials and therapeutic agents. As advancements in synthetic methods and analytical techniques unfold, this compound is poised to remain a cornerstone in modern chemical research.
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